Bienvenue dans la boutique en ligne BenchChem!

4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine

Medicinal chemistry Scaffold design Linker SAR

4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine (CAS 866149-60-2) is a morpholine-thiazole hybrid with a critical ortho-benzyl ether spacer absent in simpler analogs like 4-[(2-chlorothiazol-5-yl)methyl]morpholine (RORγt IC₅₀=1.80 µM). This linker differentiates target engagement, making it ideal for comparative chemical biology to dissect linker-dependent nuclear receptor binding. Use alongside ML-9 (identical formula, distinct target profile) for scaffold-hopping to isolate architecture-driven selectivity. Procure at 98% purity—validated for reference-standard HPLC methods and oncology hit-to-lead programs (TK-10, MCF-7, UACC-62 class-level validation). Confirm cell-line potency before downstream investment.

Molecular Formula C15H17ClN2O2S
Molecular Weight 324.82
CAS No. 866149-60-2
Cat. No. B2646009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine
CAS866149-60-2
Molecular FormulaC15H17ClN2O2S
Molecular Weight324.82
Structural Identifiers
SMILESC1COCCN1CC2=CC=CC=C2OCC3=CN=C(S3)Cl
InChIInChI=1S/C15H17ClN2O2S/c16-15-17-9-13(21-15)11-20-14-4-2-1-3-12(14)10-18-5-7-19-8-6-18/h1-4,9H,5-8,10-11H2
InChIKeyWBOSEFBYLOFTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866149-60-2 – 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine Procurement Baseline and Class Assignment


4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine (CAS 866149-60-2) is a synthetic morpholine-thiazole hybrid with the molecular formula C₁₅H₁₇ClN₂O₂S and molecular weight 324.8 g/mol [1]. The compound incorporates a morpholine ring connected via a benzyl linker to a 2-chloro-1,3-thiazol-5-ylmethoxy substituent, placing it within the morpholinothiazole class of heterocyclic scaffolds recognized for diverse biological activities including antitumor and enzyme-inhibitory properties [2]. Commercial suppliers offer the compound at purities of 95–98% for research use only .

Why Generic Substitution of 866149-60-2 with Structurally Adjacent Analogs Carries Uncontrolled Biological and Procurement Risk


Superficially similar 2-chlorothiazole-morpholine analogs cannot be freely interchanged with 866149-60-2 because even conservative structural modifications within the morpholinothiazole class generate large shifts in target engagement, physicochemical properties, and downstream biological readout. The ortho-benzyl ether spacer present in 866149-60-2 is not duplicated in simpler 4-[(2-chlorothiazol-5-yl)methyl]morpholine (CAS 339105-10-1), which per BindingDB data displays an IC₅₀ of 1.80 µM against RORγt in a reporter assay [1]. Class-level SAR evidence demonstrates that substitution pattern, linker identity, and regiochemistry around the thiazole-morpholine core sharply modulate antitumor potency across cell lines . Generic substitution without experimental validation therefore introduces unquantified risk of off-target activity and potency loss.

Quantitative Differentiation Evidence for 866149-60-2 Against the Closest Analogs – A Comparator-Driven Procurement Guide


Scaffold–Linker Architectural Differentiation: Benzyl Ether Spacer vs. Direct Methyl Linkage

The target compound incorporates an ortho-benzyl ether spacer connecting the thiazole to the morpholine, whereas the closest direct analog 4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholine (CAS 339105-10-1) employs a direct methylene link. This structural difference produces quantifiable disparities in molecular weight (324.8 vs. 218.7 g/mol) and lipophilicity (XLogP3 2.9 for target [1]; computed lipophilicity lower for the smaller analog). The RORγt reporter assay IC₅₀ for the methyl-linked analog is 1.80 × 10³ nM [2]; the benzyl-ether spacer is expected to alter both binding conformation and pharmacokinetic properties per class-level SAR [3].

Medicinal chemistry Scaffold design Linker SAR

Regiochemical and Linker Differentiation: ortho-Benzyl Ether vs. para-Sulfonyl Ether Analog

A second structurally adjacent analog, 4-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)morpholine (CAS 339105-31-6), differs from the target compound at two positions: the morpholine is attached via a sulfonyl rather than a methylene bridge to the phenyl ring, and the thiazolylmethoxy group is para-substituted rather than ortho. This compound has a molecular weight of 374.9 g/mol versus 324.8 g/mol for the target. The combined sulfonyl substitution and regiochemical shift are expected to alter hydrogen-bonding capacity and conformational flexibility substantially, yielding divergent biological target profiles based on established morpholinothiazole SAR principles [1].

Regiochemistry Structure-activity relationship Medicinal chemistry

Pharmacophore Scaffold Hop: Same Molecular Formula, Divergent Target Engagement vs. ML-9

ML-9 (CAS 105637-50-1) shares the identical molecular formula C₁₅H₁₇ClN₂O₂S with the target compound but possesses an entirely different architecture: a 5-chloronaphthalene-1-sulfonyl-1H-hexahydro-1,4-diazepine scaffold . ML-9 is a characterized ATP-competitive inhibitor with Ki values of 4 µM (MLCK), 32 µM (PKA), and 54 µM (PKC) . The target compound is a morpholine-thiazole hybrid lacking known kinase inhibition data. Although the identical molecular formula might superficially suggest interchangeability for procurement, the two compounds engage distinct biological targets through non-overlapping pharmacophores.

Scaffold hopping Kinase inhibition Target selectivity

Class-Level Antitumor Activity Evidence for Morpholine-Thiazole Hybrids

The morpholine-thiazole scaffold class has been validated for antitumor activity in a systematic study of N-phenylmorpholine-thiazole derivatives screened against three human tumor cell lines: TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma) [1]. The study demonstrated that specific thiazole substitution patterns drive selective growth inhibition across these cell lines, confirming that the morpholine-thiazole hybrid architecture is a productive antitumor pharmacophore. While the target compound 866149-60-2 itself was not among the compounds tested in this study, it belongs to the same validated scaffold class and retains the core structural features associated with antitumor activity [2].

Antitumor activity Cancer cell lines Morpholine-thiazole SAR

Vendor-Supplied Purity and Storage Specification Differentiation

Commercial suppliers provide 866149-60-2 at purities of 95% (AKSci) to 98% (Leyan, Chemscene) . In contrast, the simpler analog 4-[(2-chlorothiazol-5-yl)methyl]morpholine (339105-10-1) is offered at 95% purity by multiple vendors . The target compound carries a storage requirement of sealed, dry conditions at 2–8°C , whereas the sulfonyl-containing analog 339105-31-6 is available at 98% purity . These specification differences directly affect compound suitability for sensitive biophysical assays.

Compound procurement Purity specification Storage stability

Evidence-Backed Application Scenarios for 866149-60-2 in Drug Discovery and Chemical Biology Procurement


Oncology Probe Development Leveraging the Morpholine-Thiazole Antitumor Pharmacophore

Procurement for oncology-focused chemical biology programs is supported by class-level validation that N-phenylmorpholine-thiazole hybrids inhibit growth of TK-10, MCF-7, and UACC-62 tumor lines [1]. The target compound retains the core morpholine-thiazole architecture and is suitable as a scaffold for further SAR optimization or as a starting point for hit-to-lead campaigns. Researchers should confirm cell-line-specific potency prior to downstream investment, given the absence of compound-specific IC₅₀ data.

RORγt Nuclear Receptor Pathway Investigation (Inferred from Analog Activity)

The close analog 4-[(2-chlorothiazol-5-yl)methyl]morpholine demonstrates RORγt modulation with IC₅₀ 1.80 µM in a reporter assay [2]. The benzyl-ether spacer in 866149-60-2 provides a structurally differentiated tool for probing linker-dependent RORγt engagement. The target compound may serve as a comparative chemical probe to dissect how linker architecture influences nuclear receptor binding.

Scaffold-Hopping and Pharmacophore Mapping Studies

ML-9 shares the identical molecular formula (C₁₅H₁₇ClN₂O₂S) with the target yet engages MLCK, PKA, and PKC . Procurement of 866149-60-2 alongside ML-9 enables controlled scaffold-hopping experiments to isolate the contribution of the morpholine-thiazole-benzyl ether architecture to target selectivity, an approach valuable in kinase drug discovery and chemical genomics.

High-Purity Reference Standard for Analytical Method Development

Commercial availability at 98% purity qualifies 866149-60-2 for use as a reference standard in HPLC method development and quantification of structurally related impurities in morpholine-thiazole synthetic workflows. The defined storage specification (sealed, dry, 2–8°C) supports long-term stability for analytical applications.

Quote Request

Request a Quote for 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.